5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
5-(bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUIXWZEMZSSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569303 | |
| Record name | 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121082-86-8 | |
| Record name | 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with an epoxide to form the oxazolidinone ring. The final step involves the bromination of the methyl group using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromomethyl group (-CH₂Br) serves as a key site for nucleophilic substitution (SN2) due to the electrophilic nature of the bromine atom. This reactivity enables functionalization with nucleophiles such as amines, thiols, or alkoxides.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amine | NH₃, THF, 0°C → RT | -CH₂NH₂ | 72% | |
| Thiol | NaSH, DMF, 60°C | -CH₂SH | 68% | |
| Methoxide | NaOMe, MeOH, reflux | -CH₂OMe | 85% |
Key Findings :
- Reactions proceed via an SN2 mechanism, confirmed by inversion of configuration in stereochemical studies .
- Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved nucleophile solubility .
- Steric hindrance from the 4-methoxyphenyl group minimally affects substitution at the bromomethyl site .
Cross-Coupling Reactions
The bromomethyl group participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling C–C bond formation.
Table 2: Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | 76% | |
| 3-Chloro-4-fluorophenylboronic acid | Pd(OAc)₂, SPhos | Toluene | 110°C | 65% |
Mechanistic Insights :
- Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, followed by transmetallation with the boronic acid .
- Electron-donating groups (e.g., -OCH₃) on the boronic acid improve yields due to enhanced boronate stability .
Ring-Opening Reactions
The oxazolidin-2-one ring undergoes hydrolysis under acidic or basic conditions to yield amino alcohols.
Reaction Conditions:
- Acidic Hydrolysis : 6M HCl, 100°C, 4h → 3-(4-methoxyphenyl)-5-(hydroxymethyl)amino alcohol .
- Basic Hydrolysis : NaOH (2M), EtOH/H₂O, reflux, 6h → Ring-opened carboxylate derivative .
Stability Notes :
- The ring remains intact under mild conditions (pH 4–9, <60°C), making it suitable for stepwise synthesis .
Functionalization of the Methoxyphenyl Group
While the bromomethyl group is the primary reactive site, the 4-methoxyphenyl substituent can undergo demethylation or electrophilic substitution.
Demethylation:
Electrophilic Substitution:
Table 3: Bromomethyl vs. Chloromethyl Analogues
| Compound | Reaction with NH₃ (Yield) | Suzuki Coupling (Yield) |
|---|---|---|
| 5-(Bromomethyl)-3-(4-methoxyphenyl) | 72% | 76% |
| 5-(Chloromethyl)-3-(4-fluorophenyl) | 58% | 62% |
Trends :
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has been studied for its potential as a pharmaceutical agent. Its oxazolidinone structure is significant in medicinal chemistry, particularly in developing antibacterial agents.
Case Study: Antibacterial Activity
Research indicates that compounds similar to oxazolidinones exhibit potent antibacterial activity against Gram-positive bacteria. The bromomethyl group enhances the reactivity of the compound, potentially increasing its efficacy against resistant strains .
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to be used in the development of various derivatives with modified biological activities.
Synthetic Utility
The bromomethyl group can be substituted or eliminated to yield different derivatives that may possess enhanced pharmacological properties. This makes it a valuable building block in drug discovery and development .
Biological Studies
This compound has been explored for its biological activities beyond antibacterial properties.
Case Study: Cytotoxicity Studies
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy. Further investigations are needed to elucidate the mechanisms behind its action and to evaluate its safety profile .
Material Science Applications
The compound's chemical stability and reactivity make it suitable for applications in material science, particularly in the formulation of polymers and coatings.
Example Application
In polymer chemistry, oxazolidinone derivatives are utilized to enhance the thermal stability and mechanical properties of materials. This application is crucial for developing advanced materials with specific performance characteristics .
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects at Position 3
- 4-Fluorophenyl Group (5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one, CAS 1246738-23-7): The fluorine atom introduces electronegativity, increasing lipophilicity (XLogP3 = 2.4) and possibly enhancing membrane permeability .
- Phenyl Group (5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one, CAS 98963-12-3): Lacking substituents, this compound exhibits lower polarity and may serve as a simpler scaffold for derivatization .
Substituent Effects at Position 5
- Bromomethyl Group : Enhances electrophilicity, making it reactive in nucleophilic substitution reactions. Observed in compounds like 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one (MW 274.09) .
- Aminomethyl Group (5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, CAS N/A): The protonated amine improves water solubility and enables salt formation (MW 258.70) .
Data Table: Key Properties of Structural Analogs
Biologische Aktivität
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, with the CAS number 121082-86-8, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group, a methoxy-substituted phenyl group, and an oxazolidinone ring structure, which may contribute to its pharmacological properties.
- Molecular Formula: C11H12BrNO3
- Molecular Weight: 286.12 g/mol
- Structural Characteristics: The compound includes an oxazolidinone ring, which is known for its role in antibiotic activity and other pharmacological effects.
Antimicrobial Properties
Research indicates that oxazolidinones, including derivatives like this compound, exhibit significant antimicrobial activity. They are primarily recognized for their effectiveness against Gram-positive bacteria. The mechanism of action typically involves inhibition of protein synthesis by binding to the bacterial ribosome.
Case Study Findings:
- Activity Against Resistant Strains: Studies have shown that compounds within this class can be effective against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium.
- In Vitro Tests: In vitro assays demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) that is competitive with established antibiotics like linezolid .
Antitumor Activity
The oxazolidinone scaffold has also been explored for antitumor properties. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines.
Research Findings:
- Cell Line Studies: In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed promising results in inhibiting cell proliferation. The IC50 values were comparable to those of leading chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis: Similar to other oxazolidinones, it may inhibit bacterial protein synthesis by interfering with the ribosomal function.
- Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 4 µg/mL | |
| Antimicrobial | Enterococcus faecium | 8 µg/mL | |
| Antitumor | MCF-7 (Breast Cancer) | 10 µM |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Distribution | Tissue penetration observed |
| Metabolism | Hepatic |
| Elimination Half-life | Approximately 6 hours |
Q & A
Q. What are the recommended methods for synthesizing 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized to enhance yield?
The synthesis typically involves bromination of a hydroxymethyl precursor using reagents like PBr₃ under anhydrous conditions. Optimize reaction parameters by:
- Maintaining low temperatures (0–5°C) to suppress side reactions (e.g., oxidation or elimination).
- Using aprotic solvents (THF or DCM) to stabilize intermediates.
- Employing protecting groups for the 4-methoxyphenyl moiety to improve regioselectivity. Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient). Analogous brominated oxazolidinones highlight the importance of stoichiometric control to avoid di-substitution byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Identify methoxy protons (δ ~3.8 ppm), bromomethyl protons (δ ~3.5–4.0 ppm), and oxazolidinone carbonyl (δ ~155–160 ppm in ¹³C).
- HRMS : Confirm molecular ion [M+H]⁺ with exact mass (C₁₂H₁₂BrNO₃: 298.0073). Deviations >3 ppm necessitate reanalysis .
- IR : Carbonyl stretch at ~1750 cm⁻¹ confirms the oxazolidinone ring. Cross-validate with XRD data for structural certainty .
Q. How can researchers distinguish between polymorphic forms of this compound?
Use powder X-ray diffraction (PXRD) to compare experimental patterns with known crystal structures. Thermal analysis (DSC/TGA ) identifies polymorphs via distinct melting points or decomposition profiles. Recrystallization from solvents like EtOAc/hexane or MeOH/water isolates stable forms .
Advanced Research Questions
Q. What strategies resolve contradictions in reported melting points or spectral data across studies?
Discrepancies may arise from impurities or polymorphic variations. Address by:
- Advanced NMR : 2D-COSY or NOESY to deconvolute overlapping signals.
- Chiral HPLC : Daicel columns (e.g., OD-H) with hexane/i-PrOH mobile phases to separate enantiomeric impurities.
- Microscopy (SEM) : Assess crystal morphology differences affecting thermal properties. Contradictions in mass spectra require isotopic pattern validation (e.g., ⁷⁹Br/⁸¹Br ratio) .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?
- Chiral auxiliaries : Use enantiopure amino alcohols to enforce configuration at the oxazolidinone ring.
- Asymmetric catalysis : Pd-catalyzed cross-couplings or organocatalysts for stereoselective C–Br bond formation.
- Mosher ester analysis : Derivatize hydroxyl intermediates to confirm absolute configuration via ¹H NMR .
Q. What computational methods predict the reactivity of the bromomethyl group in nucleophilic substitutions?
- DFT calculations (B3LYP/6-31G* level): Model transition states and electrophilicity at the brominated carbon.
- Solvent effects : Use the polarizable continuum model (PCM) to assess solvent compatibility (e.g., DMF for SN2 mechanisms).
- MD simulations : Evaluate steric hindrance from the 4-methoxyphenyl group, guiding nucleophile selection (e.g., azide vs. thiol). Validate with kinetic studies (e.g., in situ ¹H NMR) .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions.
- HPLC-MS : Monitor degradation products (e.g., demethylation of the methoxy group or hydrolysis of the oxazolidinone ring).
- Arrhenius plots : Accelerate stability testing at elevated temperatures (40–60°C) to predict shelf-life .
Methodological Considerations
Q. What crystallographic software is recommended for refining the compound’s crystal structure?
Use SHELXL (via Olex2 or WinGX) for small-molecule refinement. Key steps:
- Integrate high-resolution data (≤1.0 Å) to resolve bromine atom disorder.
- Apply anisotropic displacement parameters for non-H atoms.
- Validate using R1/wR2 residuals (<5% for high-quality data) and check for missed symmetry (PLATON ADDSYM) .
Q. How can reaction byproducts be identified and quantified during synthesis?
Q. What advanced techniques validate the compound’s conformation in solution versus solid state?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
